molecular formula C18H23N5O2 B4056519 N-cyclopentyl-N'-[2-(1H-1,2,4-triazol-1-yl)benzyl]succinamide

N-cyclopentyl-N'-[2-(1H-1,2,4-triazol-1-yl)benzyl]succinamide

Cat. No.: B4056519
M. Wt: 341.4 g/mol
InChI Key: XBHGTXVSSHVXAB-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-[2-(1H-1,2,4-triazol-1-yl)benzyl]succinamide is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.18517499 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cells

A study by (Stefely et al., 2010) focused on the synthesis of a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which demonstrated significant antiproliferative activity against various cancer cell lines. This suggests potential applications in cancer therapy.

Cytostatic Activity

Research by (De las Heras et al., 1979) explored alkylating chloromethyl-, bromomethyl-, and iodomethyl-1,2,3-triazole derivatives. These compounds showed cytostatic activity, inhibiting the growth of HeLa cells and extending the life span of mice bearing tumors.

Chemical Synthesis and Industrial Applications

The work by (Ijsselstijn & Cintrat, 2006) highlighted the synthesis of 1-substituted 4-amino 1,2,3-triazoles through copper-catalyzed cycloaddition, indicating potential applications in chemical synthesis and industrial processes.

Carbonic Anhydrase Inhibition for Cancer Therapy

Wilkinson et al. (2006) investigated glycoconjugate benzene sulfonamides containing carbohydrate-triazole tails. These compounds inhibited carbonic anhydrase, an enzyme overexpressed in hypoxic tumors, indicating potential use in cancer therapies. See (Wilkinson et al., 2006).

Synthesis of Novel Ligands and Catalysts

Studies such as the one by (Kongkaew et al., 2016) have demonstrated the synthesis of novel benzimidazole-triazole ligands, which could be useful in developing new catalysts for various chemical reactions.

NHC-Catalyzed Reactions

Research by (Chiang et al., 2007) on N-heterocyclic carbene catalysts generated from triazolium salts has implications for cyclopentene-forming annulations, showcasing the versatility of triazole compounds in catalytic processes.

Huisgen 1,3-Dipolar Cycloadditions

Ozcubukcu et al. (2009) developed a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure, opening up new avenues in synthetic chemistry. Refer to (Ozcubukcu et al., 2009).

Properties

IUPAC Name

N'-cyclopentyl-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-17(9-10-18(25)22-15-6-2-3-7-15)20-11-14-5-1-4-8-16(14)23-13-19-12-21-23/h1,4-5,8,12-13,15H,2-3,6-7,9-11H2,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHGTXVSSHVXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC(=O)NCC2=CC=CC=C2N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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